5-(4-nitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenoxy group attached to a phenyl-substituted isoindole-dione core, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction between 4-nitrophenol and a suitable phenyl-substituted isoindole-dione precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine and palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrazine and palladium on carbon are commonly used for the reduction of the nitro group.
Substitution: Potassium carbonate and dimethyl sulfoxide (DMSO) are often used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is the corresponding amino derivative.
Substitution: Various substituted phenoxy derivatives can be synthesized depending on the nucleophile used.
Scientific Research Applications
5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and isoindole-dione moieties may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-(4-NITROPHENOXY)PHENYL-5-SUBSTITUTED-2H-1,2,4-TRIAZOLE-3-THIONES: These compounds share the nitrophenoxy group and exhibit similar chemical reactivity.
m-ARYLOXY PHENOLS: These compounds have similar structural features and are used in various industrial applications.
Uniqueness
5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isoindole-dione core differentiates it from other nitrophenoxy derivatives, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C20H12N2O5 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O5/c23-19-17-11-10-16(27-15-8-6-14(7-9-15)22(25)26)12-18(17)20(24)21(19)13-4-2-1-3-5-13/h1-12H |
InChI Key |
QOWFZRRLJNKIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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